molecular formula C17H21NO3 B14349060 1-Methyl-4-piperidyl phenyl(propargyl)glycolate CAS No. 92956-49-5

1-Methyl-4-piperidyl phenyl(propargyl)glycolate

Cat. No.: B14349060
CAS No.: 92956-49-5
M. Wt: 287.35 g/mol
InChI Key: PTZDHOQJLABSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-piperidyl phenyl(propargyl)glycolate is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a propargyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-piperidyl phenyl(propargyl)glycolate typically involves multiple steps, starting with the preparation of the piperidine ring and the phenyl group. The propargyl group is then introduced through a series of reactions that may include nucleophilic substitution and catalytic processes. Common reagents used in these reactions include propargyl alcohol, phenyl bromide, and piperidine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-piperidyl phenyl(propargyl)glycolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1-Methyl-4-piperidyl phenyl(propargyl)glycolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-piperidyl phenyl(propargyl)glycolate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and metabolic enzymes .

Properties

CAS No.

92956-49-5

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-hydroxy-2-phenylpent-4-ynoate

InChI

InChI=1S/C17H21NO3/c1-3-11-17(20,14-7-5-4-6-8-14)16(19)21-15-9-12-18(2)13-10-15/h1,4-8,15,20H,9-13H2,2H3

InChI Key

PTZDHOQJLABSLT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC(=O)C(CC#C)(C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.